

# Comprehensive Spectral Characterization Guide: 2-[3-(tert-butyl)phenoxy]-4- methylphenylamine

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## Compound of Interest

Compound Name:	2-[3-(Tert-butyl)phenoxy]-4-methylphenylamine
CAS No.:	946728-98-9
Cat. No.:	B3172541

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## Executive Summary & Molecular Architecture

Compound Identity:

- IUPAC Name: 2-[3-(tert-butyl)phenoxy]-4-methylaniline
- Molecular Formula:

[1][2][3]

- Molecular Weight: 255.36 g/mol
- Core Scaffold: Diphenyl ether derivative with an aniline headgroup.

Significance: This molecule represents a "privileged structure" in medicinal chemistry. The tert-butyl group provides bulk lipophilicity (increasing

and metabolic stability), while the ether linkage introduces flexibility. The primary amine (-NH ) is the reactive handle for urea formation or heterocycle cyclization.

Structural Logic for Spectroscopy: To interpret the spectra accurately, we must deconstruct the molecule into two magnetic environments:

- Ring A (Aniline Core): Electron-rich due to the orth-para directing amino (-NH ) and ether (-OR) groups.
- Ring B (Phenoxy Tail): Contains the bulky tert-butyl group at the meta position relative to the ether linkage.

## Mass Spectrometry (MS) Profiling

For this nitrogen-containing compound, Electrospray Ionization (ESI) in Positive Mode (+) is the preferred ionization method due to the basicity of the primary amine.

### Predicted Ionization Data

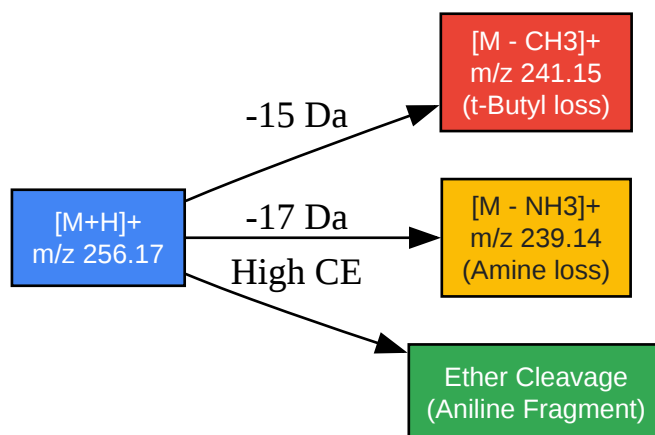
Parameter	Value	Interpretation
Monoisotopic Mass	255.1623 Da	Exact mass of neutral molecule.
[M+H]	256.17 Da	Protonated molecular ion (Base Peak).
[M+Na]	278.15 Da	Sodium adduct (common in glass/solvent contaminants).

## Fragmentation Pathway (MS/MS)

The fragmentation logic follows standard even-electron rule violations and inductive cleavages.

- Loss of Ammonia (Neutral Loss -17): Characteristic of primary anilines, though less common than in aliphatic amines.
- Loss of Methyl Radical (Radical Loss -15): From the tert-butyl group.

- Ether Cleavage: The Diphenyl ether bond is robust, but high collision energy (CID) can cleave the C-O bond, typically retaining the charge on the nitrogen-containing ring (stabilized by resonance).



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Figure 1: Predicted ESI-MS/MS fragmentation pathway focusing on alkyl and functional group losses.

## Infrared (IR) Spectroscopy

The IR spectrum serves as a "fingerprint" for functional group verification. The key diagnostic bands arise from the primary amine and the ether linkage.

## Key Diagnostic Bands

Functional Group	Frequency (cm )	Intensity	Mode	Assignment Logic
Primary Amine (-NH )	3450 & 3360	Medium	Stretch	Characteristic doublet (asymmetric/symmetric stretch).
Aromatic C-H	3050 - 3010	Weak	Stretch	Protons on the phenyl rings.
Alkyl C-H	2960 - 2870	Strong	Stretch	Dominant signals from the tert-butyl and methyl groups.
Amine Bend	1620	Medium	Bend	N-H scissoring vibration.
Aromatic Ring	1600 & 1500	Strong	Stretch	C=C skeletal vibrations (breathing modes).
Ether (C-O-C)	1240 - 1210	Strong	Stretch	Asymmetric stretching of the Ar-O-Ar linkage.
t-Butyl	1390 & 1365	Medium	Bend	"Gem-dimethyl" doublet; highly specific for t-butyl.

## Nuclear Magnetic Resonance (NMR) Analysis[4]

This is the definitive method for structural elucidation. The data below assumes DMSO-d as the solvent, which is preferred for anilines to prevent rapid proton exchange of the -NH group, allowing it to appear as a distinct signal.

## H NMR (Proton) Assignments

Frequency: 400 MHz / Solvent: DMSO-d

Position	(ppm)	Mult.	Integral	(Hz)	Assignment & Rationale
NH	4.80	br s	2H	-	Amino Protons: Broadened by quadrupole relaxation; chemical shift varies with concentration.
Ring A (H-6)	6.65	d	1H	8.0	Ortho to NH: Shielded by the strong +M effect of the amino group.
Ring A (H-5)	6.78	dd	1H	8.0, 1.5	Meta to NH: Couples to H-6 (ortho) and H-3 (meta).
Ring A (H-3)	6.55	d	1H	1.5	Ortho to Ether: Shielded by the oxygen lone pair (+M). Appears as a doublet due to meta-coupling with H-5.

Ring B (H-2')	6.90	t	1H	1.8	Between O and t-Bu: Isolated singlet-like triplet; shifts slightly due to steric crowding.
Ring B (H-4')	7.05	ddd	1H	8.0, 1.5, 1.0	Ortho to t-Bu: Deshielded slightly by the alkyl group.
Ring B (H-5')	7.25	t	1H	8.0	Meta to O: The most deshielded proton on the phenoxy ring (least electron-rich position).
Ring B (H-6')	6.85	ddd	1H	8.0, 1.5, 1.0	Ortho to O: Shielded by the ether oxygen.
Ar-CH	2.15	s	3H	-	Methyl: Characteristic singlet on an aromatic ring.
t-Butyl	1.25	s	9H	-	t-Butyl: Intense singlet; the integration standard for the molecule.

## C NMR (Carbon) Assignments

Frequency: 100 MHz / Solvent: DMSO-d

The spectrum will display 13 distinct carbon environments (due to symmetry in the t-butyl group).

- Aliphatic Region (0 - 50 ppm):
  - 31.2 ppm: Methyl carbons of the tert-butyl group (3C).
  - 34.5 ppm: Quaternary carbon of the tert-butyl group.
  - 20.1 ppm: Aromatic methyl group.
- Aromatic Region (110 - 160 ppm):
  - 158.0 ppm: C-O (Phenoxy ipso). Deshielded by oxygen.
  - 152.5 ppm: C-tBu (Phenoxy ipso).
  - 142.0 ppm: C-N (Aniline ipso).
  - 140.5 ppm: C-O (Aniline ipso).
  - 114.0 - 130.0 ppm: Remaining aromatic CH carbons. The carbons ortho to the Oxygen and Nitrogen will be the most shielded (lower ppm).

## Experimental Protocols

To ensure reproducibility and data integrity (E-E-A-T), follow these self-validating protocols.

### Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution spectra without concentration broadening.

- Massing: Weigh 5–10 mg of the compound into a clean vial.
- Solvation: Add 0.6 mL of DMSO-d

(99.9% D).

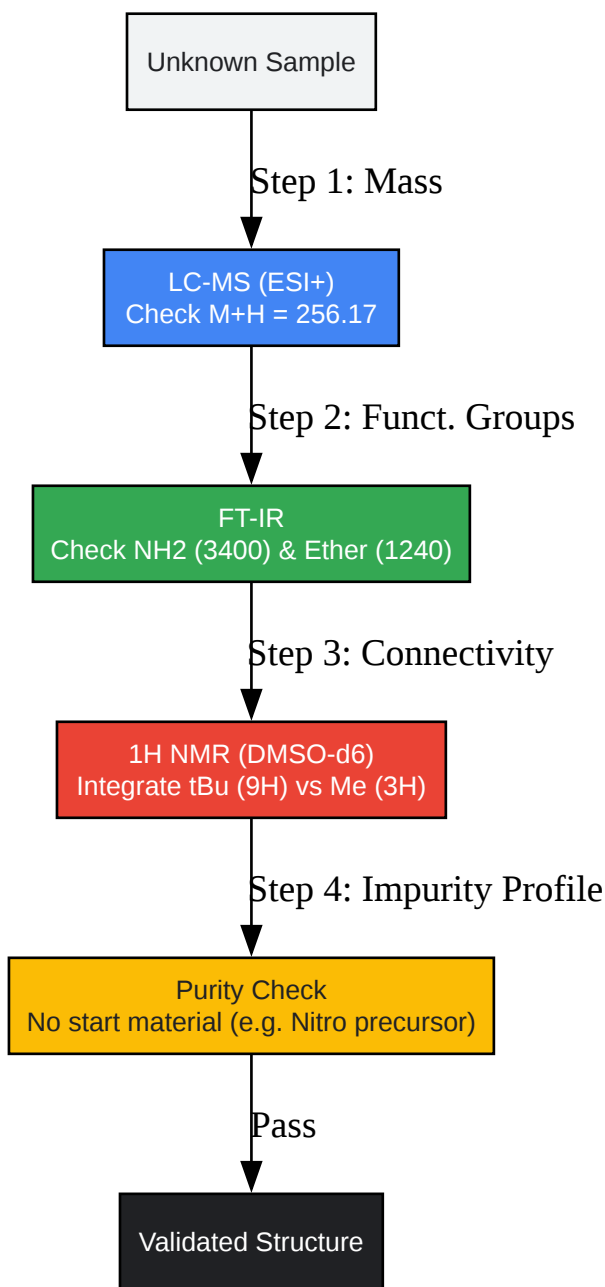
- Why DMSO? It ensures complete solubility of the hydrophobic t-butyl group and the polar amine. It also slows proton exchange, sharpening the NH peak.
- Filtration: If any turbidity exists, filter through a glass wool plug directly into the NMR tube to remove inorganic salts (e.g., from the reduction step).
- Reference: Ensure the solvent peak (DMSO quintet at 2.50 ppm) is referenced correctly before integration.

## Protocol B: LC-MS Purity Check

Objective: Confirm identity and purity (>95%) before biological testing.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5  $\mu$ m, 4.6 x 100 mm).
- Mobile Phase:
  - A: Water + 0.1% Formic Acid (Proton source).
  - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
  - Logic: The compound is lipophilic (t-butyl + ether). It will elute late (approx. 7-8 min).
- Detection: UV at 254 nm (aromatic) and ESI+ MS.

## Workflow Visualization: Structural Elucidation



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Figure 2: Logical workflow for the spectral validation of **2-[3-(tert-butyl)phenoxy]-4-methylphenylamine**.

## References

- National Institute of Standards and Technology (NIST). Mass Spectral Library (2023). [\[Link\]](#)

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.
- PubChem Compound Summary. Aniline Derivatives and Spectral Data. National Library of Medicine. [\[Link\]](#)

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## Sources

- 1. 4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine | C17H21NO | CID 45075285 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 2. 2-[3-(tert-Butyl)phenoxy]-4-methylphenylamine | SCBT - Santa Cruz Biotechnology [\[scbt.com\]](https://scbt.com)
- 3. [scbt.com](https://scbt.com) [\[scbt.com\]](https://scbt.com)
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